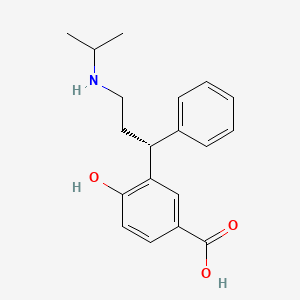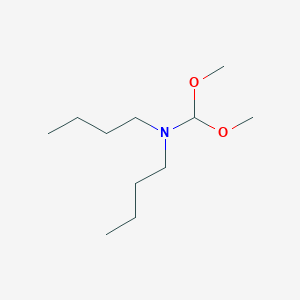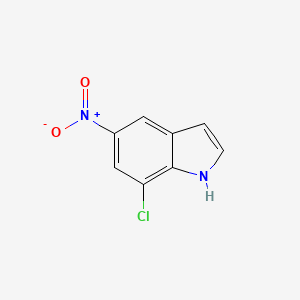
7-chloro-5-nitro-1H-indole
Übersicht
Beschreibung
“7-chloro-5-nitro-1H-indole” is a derivative of indole, which is a significant heterocyclic system in natural products and drugs . Indoles play a crucial role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Synthesis Analysis
The synthesis of indole derivatives has attracted the attention of the chemical community due to their importance . The Leimgruber–Batcho indole synthesis is one of the methods used for the synthesis of indole derivatives .Chemical Reactions Analysis
Indoles, both natural and synthetic, show various biologically vital properties . They are used in the treatment of cancer cells, microbes, and different types of disorders in the human body .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
- The nitration process for various indoles, including those similar to 7-chloro-5-nitro-1H-indole, has been explored, highlighting methods to create nitro-indoles, which are valuable in further chemical synthesis (Jones et al., 2004).
- The preparation of indoles with tertiary amine substituents, such as those derived from 7-chloro-4-nitroindole, demonstrates the diversity of chemical modifications possible with these compounds (Ainsworth & Suschitzky, 1967).
Bioactive Potential and Applications
- A study on the synthesis of indoles possessing nitrogen substituents at various positions, including the C7 position as in this compound, provides insights into their potential applications in bioactive compound development (Dai, Sun, & Guo, 2002).
- Research into the development of indole derivatives as photosystem II inhibitors, which is critical for understanding their use in herbicides, sheds light on the practical applications of such compounds in agriculture (Souza et al., 2020).
Medicinal Chemistry and Pharmacology
- The antimicrobial, anti-inflammatory, and antiproliferative activities of heterocycles derived from nitroindole carbohydrazides, including structures similar to this compound, have been extensively studied, demonstrating their potential in therapeutic applications (Narayana et al., 2009).
- Coordination chemistry of palladium(II) and platinum(II) complexes with bioactive Schiff bases derived from nitroindoles, akin to this compound, indicates their potential in developing novel biocidal agents (Sharma et al., 2009).
Structural and Material Sciences
- Crystallographic studies of indole derivatives, such as 7-nitro-1H-indole compounds, contribute to a deeper understanding of their structural properties, which is crucial for material science applications (Errossafi et al., 2015).
- Novel synthetic routes for indoles with various substituents, including those resembling this compound, offer insights into developing new materials and molecules for diverse scientific purposes (Roberts et al., 1997).
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chloro-5-nitro-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-7-4-6(11(12)13)3-5-1-2-10-8(5)7/h1-4,10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSARLPCQURDIIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C(C=C(C=C21)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50572924 | |
| Record name | 7-Chloro-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
196205-09-1 | |
| Record name | 7-Chloro-5-nitro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50572924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Butyl-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B3049086.png)

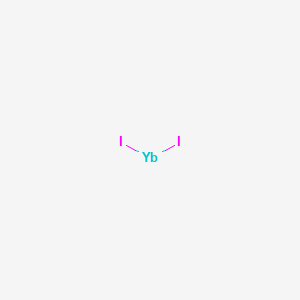

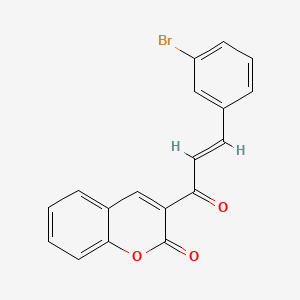
![2-[(4-Phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B3049093.png)


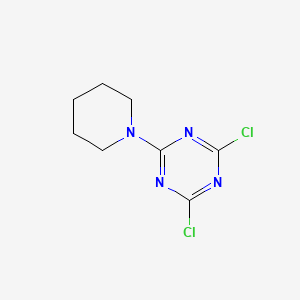
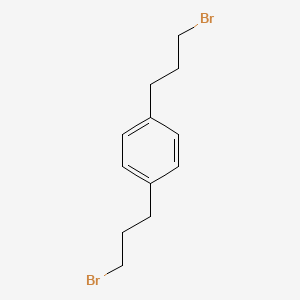

![1H-1,2,4-Triazole-3-acetic acid, 5-[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3049105.png)
